N-(sec-butyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(sec-butyl)-4-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a secondary butyl group and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-(dimethylamino)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with sec-butylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N-(sec-butyl)-4-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-(dimethylamino)benzamide: Similar structure but with a tertiary butyl group.
N-(sec-butyl)-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(sec-butyl)-4-(dimethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
N-(sec-butyl)-4-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-butan-2-yl-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-5-10(2)14-13(16)11-6-8-12(9-7-11)15(3)4/h6-10H,5H2,1-4H3,(H,14,16) |
InChI Key |
NTRYENNTPSJJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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